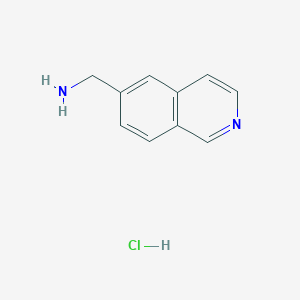
(E)-3-cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a Schiff base, which is a class of compounds that feature a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen . They are often used in organic synthesis and coordination chemistry .
Molecular Structure Analysis
The molecular structure of Schiff bases can be quite complex, often involving aromatic rings and multiple functional groups . The exact structure would depend on the specific substituents present in the compound.Chemical Reactions Analysis
Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and hydrolysis . They can also act as ligands, forming complexes with metal ions .科学的研究の応用
Synthesis of Heterocyclic Derivatives
(E)-3-cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide and its derivatives are pivotal in synthesizing new heterocyclic compounds. Studies have demonstrated their utility as reactive intermediates, leading to the synthesis of various heterocyclic derivatives. For instance, 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines are utilized to synthesize new heterocyclic derivatives, showcasing unexpected behaviors in reactions. These compounds are structurally confirmed through spectroscopic studies, including elemental and X-ray structure analyses, highlighting their versatility in organic synthesis and potential pharmaceutical applications (Aly et al., 2019).
Coordination Chemistry and Metal Complex Formation
The compound and related ligands exhibit remarkable coordination chemistry, forming complexes with metals like Cd(II). These complexes have been structurally and spectroscopically characterized, demonstrating potential applications in catalysis and material science. For example, keto oxygen bridged Cd(II) complexes derived from pyrazole-based ligands have been reported, showcasing intricate coordination environments around the cadmium(II) center. Such complexes are stabilized by supramolecular interactions, including π-π, C-H-π, and H-bonding interactions, which could be beneficial in designing functional materials and catalysts (Das et al., 2015).
Magnetic Properties and Molecular Architecture
In addition to synthesis and coordination chemistry, these compounds contribute to the understanding of magnetic properties in molecular structures. The synthesis of antiferromagnetically coupled pentanuclear Mn(II) homoleptic clusters from pyrazole-based ligands highlights the intricate interplay between molecular architecture and magnetic properties. Such studies pave the way for developing new magnetic materials with potential applications in data storage and spintronic devices (Konar et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-cyclopropyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c19-13(12-7-11(16-17-12)10-1-2-10)18-15-8-9-3-5-14-6-4-9/h3-8,10H,1-2H2,(H,16,17)(H,18,19)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSVMYOPSWDRNS-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

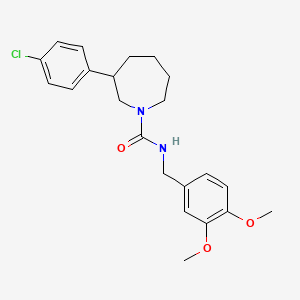
![6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2896878.png)

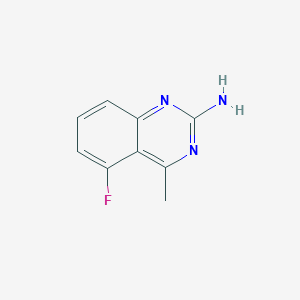
![6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2896883.png)
![N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896884.png)

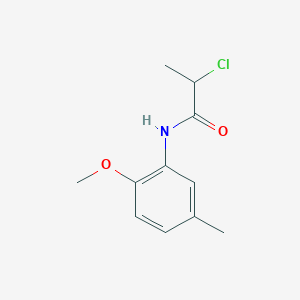
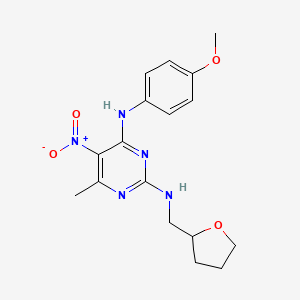
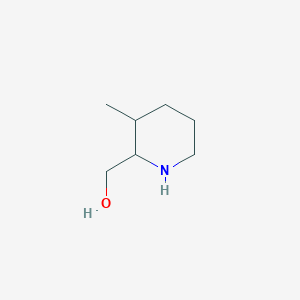
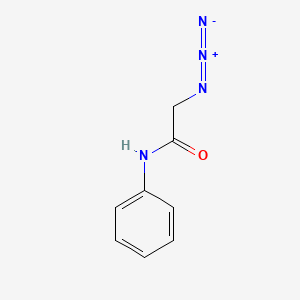
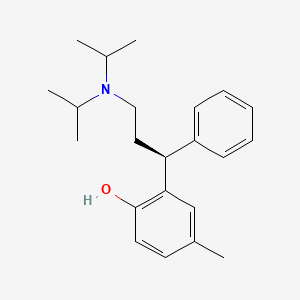
![3-Bromo-2,4-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2896897.png)
